molecular formula C16H24N2O5 B13541509 5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid

5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid

Cat. No.: B13541509
M. Wt: 324.37 g/mol
InChI Key: NUZNKCWVGQOFRT-UHFFFAOYSA-N
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Description

5-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Chemical Reactions Analysis

Types of Reactions

5-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

5-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability to the compound, allowing it to undergo various chemical transformations without degradation . The oxazole ring and carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-1,2-oxazole-3-carboxylic acid is unique due to its combination of the Boc protecting group with the oxazole and carboxylic acid functionalities. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

5-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C16H24N2O5/c1-15(2,3)22-14(21)18-9-16(4,5)7-6-11(18)12-8-10(13(19)20)17-23-12/h8,11H,6-7,9H2,1-5H3,(H,19,20)

InChI Key

NUZNKCWVGQOFRT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C2=CC(=NO2)C(=O)O)C

Origin of Product

United States

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